1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyrazin-2-yl group at the 5-position and a thioether-linked morpholino ethanone moiety at the 2-position. The oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in drug design . The pyrazine substituent introduces a nitrogen-rich aromatic system, which may influence electronic interactions and binding affinity in biological systems. The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) is often incorporated to improve solubility and pharmacokinetic properties .
This compound belongs to a class of 1,3,4-oxadiazole derivatives, which have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant effects . Its synthesis likely involves S-alkylation of a 1,3,4-oxadiazole-2-thione precursor with a morpholino-substituted chloroethanone, analogous to methods reported for structurally similar compounds .
Properties
Molecular Formula |
C12H13N5O3S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C12H13N5O3S/c18-10(17-3-5-19-6-4-17)8-21-12-16-15-11(20-12)9-7-13-1-2-14-9/h1-2,7H,3-6,8H2 |
InChI Key |
JGNACIUHRSEHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazine moiety and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The compound has shown promise in several biological assays:
-
Anticancer Activity :
- Studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole structure have been tested against various cancer cell lines and have demonstrated cytotoxic effects . The specific role of the pyrazinyl group may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties :
-
Inhibition of Protein Kinases :
- Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, which are critical in various signaling pathways associated with cancer and other diseases . Inhibiting these kinases could lead to new therapeutic strategies for treating diseases where kinase activity is dysregulated.
Therapeutic Applications
Given its diverse biological activities, 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone holds potential for various therapeutic applications:
-
Cancer Treatment :
- The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Its efficacy against specific cancer types remains to be fully explored through clinical trials.
-
Antimicrobial Agents :
- With rising antibiotic resistance, compounds like this one could provide alternative mechanisms for combating bacterial infections. Further studies are needed to evaluate its spectrum of activity against pathogenic bacteria.
-
Kinase Inhibitors :
- As a potential kinase inhibitor, this compound could be developed into a targeted therapy for cancers that rely on specific kinases for growth and survival.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism by which 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of 1-morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone with related compounds highlights key differences in substituents and biological activity:
Key Observations
Substituent Effects on Bioactivity: Pyrazine and pyrimidine substituents (electron-deficient heterocycles) enhance interactions with biological targets, as seen in cytotoxic and antimicrobial activities .
Synthetic Flexibility :
- The 1,3,4-oxadiazole-2-thione intermediate allows modular S-alkylation with diverse electrophiles (e.g., phenacyl bromides, chloroacetamides) to introduce varied substituents .
Physical Properties: Morpholino-containing derivatives (e.g., C15H17N3O3S) exhibit moderate molecular weights (~300–350 g/mol) and predicted densities (~1.3 g/cm³), aligning with drug-like properties .
Biological Performance: Thioether-linked oxadiazoles with nitrogenous heterocycles (pyrazine, pyrimidine) show promise in anticancer and antimicrobial applications, though activity depends on substituent electronic and steric profiles .
Research Findings and Data Tables
Comparative Physicochemical Data
| Property | 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃S (estimated) | C₁₅H₁₇N₃O₃S | C₉H₉N₅O₂S |
| Molecular Weight | ~330.34 | 319.38 | 259.27 |
| Predicted Density (g/cm³) | ~1.35 | 1.34 | Not reported |
| Key Functional Groups | Pyrazine, morpholino, thioether | o-Tolyl, morpholino, thioether | Pyridine, mercapto, ethanone |
Biological Activity
1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be represented as follows:
This compound features a morpholine ring, a thioether linkage, and a pyrazine-substituted oxadiazole moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives with pyrazole and oxadiazole components have demonstrated significant activity against various pathogens. In vitro tests reveal that such compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-Morpholino derivative | 0.22 - 0.25 | Staphylococcus aureus |
| Pyrazole derivative | 0.30 | Escherichia coli |
| Oxadiazole derivative | 0.15 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies indicate that similar thioether-containing compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, compounds with oxadiazole rings have shown effectiveness against prostate cancer cell lines by modulating androgen receptor activity .
Case Study: Prostate Cancer Cell Lines
A study evaluating the effect of thioether derivatives on prostate cancer cells demonstrated that these compounds significantly reduced cell viability at concentrations as low as 10 μM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
The biological activity of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is hypothesized to involve multiple mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
